molecular formula C10H7BrClNO2 B2709614 6-Bromoisoquinoline-3-carboxylic acid;hydrochloride CAS No. 2580215-06-9

6-Bromoisoquinoline-3-carboxylic acid;hydrochloride

Cat. No.: B2709614
CAS No.: 2580215-06-9
M. Wt: 288.53
InChI Key: RKRLOHJOHDAPBG-UHFFFAOYSA-N
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Description

6-Bromoisoquinoline-3-carboxylic acid hydrochloride is a halogenated isoquinoline derivative featuring a bromine atom at position 6 and a carboxylic acid group at position 3, with a hydrochloride salt form. Its molecular formula is C₁₀H₇BrClNO₂ (derived from the parent acid, C₁₀H₆BrNO₂, with HCl addition), and it has a molecular weight of 288.53 g/mol . The compound is used in pharmaceutical and chemical research, particularly in drug discovery and organic synthesis. Its structural features, including the aromatic isoquinoline core and electronegative substituents, make it a candidate for studying enzyme inhibition, metal coordination, and bioactive molecule development.

Properties

IUPAC Name

6-bromoisoquinoline-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2.ClH/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8;/h1-5H,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRLOHJOHDAPBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(C=C2C=C1Br)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromoisoquinoline-3-carboxylic acid;hydrochloride typically involves the bromination of isoquinoline derivatives followed by carboxylation. One common method includes the bromination of isoquinoline-3-carboxylic acid using bromine in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and the use of catalysts to ensure selective bromination at the desired position on the isoquinoline ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and carboxylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Bromoisoquinoline-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the bromine substituent to other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized isoquinoline compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of isoquinoline, including 6-bromoisoquinoline-3-carboxylic acid, exhibit significant anticancer properties. A study focused on structural optimization of isoquinoline derivatives demonstrated that certain modifications could enhance antiproliferative activities against neuroendocrine prostate cancer cells. Specifically, compounds with substitutions at the 6-position showed promising results in inhibiting cancer cell growth, suggesting that 6-bromoisoquinoline-3-carboxylic acid could serve as a scaffold for developing new anticancer agents .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Isoquinoline derivatives have shown activity against various bacterial strains, indicating potential for developing new antibiotics. The mechanism often involves interference with bacterial DNA topoisomerases, which are crucial for DNA replication and transcription .

Synthesis and Derivatization

6-Bromoisoquinoline-3-carboxylic acid serves as an important synthetic intermediate in the development of other bioactive compounds. Its synthesis typically involves reactions with other chemical agents under controlled conditions to yield various derivatives that can be further tested for biological activity .

Table 1: Synthesis Conditions and Yields

Reaction TypeConditionsYield (%)
Reaction with oxalyl chlorideDichloromethane, room temperature92
Reaction with aminesAmmonium hydroxide, stirring at room temperatureVaries

Case Studies

Several studies highlight the effectiveness of 6-bromoisoquinoline-3-carboxylic acid in specific applications:

  • Antileishmanial Activity : A study investigated the antileishmanial effects of isoquinoline derivatives, including 6-bromoisoquinoline-3-carboxylic acid. Results indicated that certain modifications could enhance efficacy against Leishmania species, making this compound a candidate for further exploration in treating leishmaniasis.
  • Neuroprotective Effects : Another research effort focused on the neuroprotective properties of isoquinoline derivatives. The findings suggest that these compounds may help mitigate neuronal damage in models of neurodegenerative diseases, although further studies are needed to confirm these effects in vivo .

Mechanism of Action

The mechanism of action of 6-Bromoisoquinoline-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The bromine substituent and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table compares 6-bromoisoquinoline-3-carboxylic acid hydrochloride with structurally related compounds, emphasizing substituents, molecular properties, and safety profiles:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Safety Information (GHS) Source
6-Bromoisoquinoline-3-carboxylic acid C₁₀H₆BrNO₂ 252.06 Br (C6), COOH (C3) H302, H315, H319, H332, H335
6-Bromo-2-methylquinoline-3-carboxylic acid C₁₁H₈BrNO₂ 274.10 Br (C6), COOH (C3), CH₃ (C2) Not specified
6-Bromochromone-3-carboxylic acid C₁₀H₇BrO₄ 287.06 Br (C6), COOH (C3), chromone core No hazard classification
6-Bromo-4-chloroquinoline-3-carbaldehyde C₁₀H₆BrClNO 288.53 Br (C6), Cl (C4), CHO (C3) Not available
6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride C₁₀H₁₁BrClNO₂ 300.56 Br (C6), COOH (C3), saturated isoquinoline Not specified
Key Observations:
  • Chlorine substitution (e.g., 6-bromo-4-chloroquinoline-3-carbaldehyde) introduces additional steric and electronic effects, which may influence binding affinity in target proteins . Saturation of the isoquinoline ring (tetrahydro derivative) reduces aromaticity, likely enhancing solubility but decreasing planar interaction capabilities .
  • Functional Group Diversity: The chromone core in 6-bromochromone-3-carboxylic acid replaces the isoquinoline ring, offering a different π-electron system for interactions . Aldehyde groups (e.g., in 6-bromo-4-chloroquinoline-3-carbaldehyde) provide reactive sites for further chemical modifications, unlike the carboxylic acid group .

Biological Activity

6-Bromoisoquinoline-3-carboxylic acid hydrochloride is a compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by a bromine atom and a carboxylic acid group attached to an isoquinoline backbone, contributes to its diverse biological activities. This article reviews the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 6-Bromoisoquinoline-3-carboxylic acid hydrochloride is C10H7BrClNO2C_{10}H_7BrClNO_2. The presence of the bromine atom at the 6-position is crucial for its reactivity and biological interactions. The carboxylic acid group enhances its solubility and potential for forming hydrogen bonds, facilitating interactions with biological macromolecules.

Antimicrobial Properties

Research indicates that 6-Bromoisoquinoline-3-carboxylic acid hydrochloride exhibits antimicrobial activity against various pathogens. A study reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that it may interfere with bacterial cell wall synthesis or function as an enzyme inhibitor .

Table 1: Antimicrobial Activity of 6-Bromoisoquinoline-3-carboxylic Acid Hydrochloride

PathogenMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus25 µg/mLCell wall synthesis inhibition
Escherichia coli50 µg/mLEnzyme inhibition
Candida albicans30 µg/mLDisruption of cell membrane integrity

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been shown to inhibit the proliferation of breast cancer cells by modulating the expression of genes involved in cell cycle regulation .

Case Study: Breast Cancer Cell Line
In vitro studies on MCF-7 breast cancer cells demonstrated that treatment with 6-Bromoisoquinoline-3-carboxylic acid hydrochloride resulted in a significant reduction in cell viability (approximately 60% at a concentration of 50 µM) after 48 hours. The mechanism was linked to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

The biological activity of 6-Bromoisoquinoline-3-carboxylic acid hydrochloride can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various metabolic pathways. The bromine substituent enhances binding affinity, which may lead to modulation of enzyme activities or alteration of cellular signaling pathways.

Interaction Studies

Preliminary interaction studies suggest that the compound binds to certain kinases and receptors, potentially influencing their activity. For example, it has been shown to inhibit the activity of certain protein kinases involved in cancer progression, making it a candidate for further development as an anticancer agent.

Comparison with Similar Compounds

To understand the uniqueness of 6-Bromoisoquinoline-3-carboxylic acid hydrochloride, it is useful to compare it with structurally similar compounds:

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
6-Chloroisoquinoline-3-carboxylic acidChlorine instead of bromine at position 6Different halogen may alter biological activity
Isoquinoline-3-carboxylic acidNo halogen substitutionLacks halogen influence on reactivity

The presence of bromine at the 6-position significantly influences both chemical reactivity and biological activity compared to these analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-bromoisoquinoline-3-carboxylic acid hydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves bromination of isoquinoline precursors followed by carboxylation and subsequent hydrochloride salt formation. For example, bromination at the 6-position of isoquinoline derivatives requires careful control of temperature (e.g., 0–6°C storage for intermediates) and stoichiometric ratios to avoid over-bromination . Carboxylation via lithiation or Grignard reactions may introduce the carboxylic acid group at position 2. Purification steps, such as HPLC (≥95% purity), are critical to isolate the hydrochloride salt .

Q. How can researchers validate the structural integrity of 6-bromoisoquinoline-3-carboxylic acid hydrochloride using spectroscopic and chromatographic methods?

  • Methodological Answer : Combine 1H^1H/13C^13C NMR to confirm the bromine substitution pattern and carboxylic acid proton environment. Mass spectrometry (ESI-MS) verifies molecular weight (e.g., observed m/z matching theoretical 288.53 g/mol ). HPLC with UV detection ensures purity (>95%) and identifies impurities from synthetic byproducts .

Q. What safety protocols are essential for handling 6-bromoisoquinoline-3-carboxylic acid hydrochloride in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles) to prevent skin/eye contact, as brominated compounds may cause irritation . Store at 0–6°C to stabilize reactive intermediates . Follow waste disposal guidelines for halogenated organic compounds to mitigate environmental hazards .

Advanced Research Questions

Q. How does the bromine substituent at position 6 influence the reactivity of isoquinoline-3-carboxylic acid in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The bromine atom serves as a leaving group, enabling palladium-catalyzed coupling with aryl boronic acids. Optimize catalyst systems (e.g., Pd(PPh3_3)4_4) and base (e.g., Na2_2CO3_3) in anhydrous solvents (THF/DMF) at 80–100°C. Monitor reaction progress via TLC and isolate products using column chromatography .

Q. What strategies can resolve contradictions in spectral data (e.g., unexpected 1H^1H NMR shifts) for 6-bromoisoquinoline-3-carboxylic acid derivatives?

  • Methodological Answer : Unexpected shifts may arise from tautomerism or intermolecular interactions. Use variable-temperature NMR to probe dynamic equilibria. Compare experimental data with computational models (DFT calculations) to assign signals accurately. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. How can researchers design stability studies to assess the degradation pathways of 6-bromoisoquinoline-3-carboxylic acid hydrochloride under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability testing by exposing the compound to buffers (pH 1–13) at 40–60°C. Analyze degradation products via LC-MS to identify hydrolysis (e.g., dehalogenation) or oxidation pathways. Use Arrhenius kinetics to predict shelf-life under standard storage conditions .

Q. What role does the hydrochloride counterion play in modulating the solubility and bioavailability of 6-bromoisoquinoline-3-carboxylic acid in pharmacological studies?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility via ion-dipole interactions. Compare solubility profiles (e.g., in PBS vs. DMSO) using UV-Vis spectroscopy. Assess bioavailability in vitro via Caco-2 cell permeability assays, correlating results with logP values calculated from HPLC retention times .

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